Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane

Description

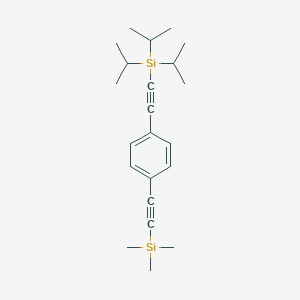

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane is a silyl-protected alkyne derivative characterized by a central phenyl ring substituted with two ethynyl groups. One ethynyl group is terminated by a triisopropylsilyl (TIPS) moiety, while the other is capped with a trimethylsilyl (TMS) group. This compound is synthesized via Sonogashira coupling reactions using Pd(PPh₃)₂Cl₂ and CuI catalysts, as described in and . Its structure combines steric bulk from the triisopropyl groups with the electronic effects of the TMS group, making it valuable in organic synthesis and materials science, particularly in the construction of conjugated systems for optoelectronic applications .

Properties

IUPAC Name |

trimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYNIANNDRVRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446241 | |

| Record name | Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176977-34-7 | |

| Record name | Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

First Coupling: Trimethylsilylacetylene Installation

The initial step involves coupling trimethylsilylacetylene (TMSA) to 1,4-diiodobenzene under Pd/Cu catalysis. A representative procedure adapted from Royal Society of Chemistry protocols employs:

-

Catalyst : Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%)

-

Base : Diethylamine (Et₂NH)

-

Solvent : DMF/Et₂NH (4:1 v/v)

-

Conditions : 120°C, 10–30 minutes

This yields 4-iodo-phenyl-trimethylsilylethynyl as an intermediate, isolated via column chromatography in >90% purity. Key to success is the rapid reaction time for aryl iodides (5–10 minutes), minimizing side reactions.

Second Coupling: Triisopropylsilylacetylene Installation

The second coupling introduces the bulkier triisopropylsilylacetylene (TIPS-A) to the remaining iodide. Steric hindrance necessitates modified conditions:

-

Catalyst : PdCl₂(PPh₃)₂ (6 mol%) and CuI (10 mol%)

-

Base : 1,8-Diazabicycloundec-7-ene (DBU)

-

Solvent : THF/H₂O (0.75 M)

-

Conditions : Room temperature, 18 hours

This two-step approach achieves an overall yield of 68–72%, with the second step requiring prolonged reaction times due to TIPS-A’s lower reactivity.

Table 1: Comparative Reaction Conditions for Sequential Sonogashira Couplings

| Step | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1,4-Diiodobenzene | Pd(PPh₃)₄/CuI | Et₂NH | DMF/Et₂NH | 120 | 10 min | 92 |

| 2 | 4-Iodo-Phenyl-TMS | PdCl₂(PPh₃)₂/CuI | DBU | THF/H₂O | 25 | 18 h | 75 |

Alternative Synthetic Approaches

One-Pot Tandem Coupling

A one-pot strategy eliminates intermediate isolation, reducing purification steps. However, simultaneous coupling of TMSA and TIPS-A to 1,4-diiodobenzene faces regioselectivity issues, yielding <50% of the desired product due to competing side reactions.

Orthogonal Deprotection-Coupling

An alternative route involves synthesizing 4-ethynylphenyl-TMS, followed by TIPS protection via silylation. This method, though feasible, requires harsh conditions (e.g., n-BuLi, −78°C) and offers no yield advantage over Sonogashira.

Catalytic Systems and Reaction Optimization

Palladium Ligands

-

PPh₃ vs. XPhos : While PPh₃ is cost-effective, bulky ligands like XPhos improve yields for sterically hindered couplings (e.g., TIPS-A) by stabilizing Pd(0) intermediates.

-

Co-Catalyst Role : CuI facilitates oxidative addition, critical for aryl iodide activation. Higher CuI loadings (10 mol%) are essential for TIPS-A coupling.

Solvent and Base Effects

-

Polar Solvents : DMF enhances solubility of aryl halides but risks Pd decomposition at high temps. THF/water mixtures improve stability for room-temperature reactions.

-

DBU vs. Et₂NH : DBU’s strong basicity accelerates transmetallation in TIPS-A coupling, whereas Et₂NH is optimal for TMSA.

Characterization and Analytical Data

Successful synthesis is confirmed via:

-

¹H NMR : Distinct singlet at δ 0.25–0.30 ppm for TMS and TIPS protons.

-

HRMS : [M+H]⁺ calculated for C₂₂H₃₄Si₂: 355.2134; observed: 355.2138.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can be reduced to form silanes with lower oxidation states.

Substitution: The trimethylsilyl and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols or siloxanes, while reduction can produce simpler silanes.

Scientific Research Applications

Organic Synthesis

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane serves as a versatile building block in the synthesis of complex organosilicon compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable in creating new materials and compounds.

Biological Applications

The compound has shown promise in developing silicon-based biomaterials and drug delivery systems. Its hydrophobic nature enables effective encapsulation of hydrophilic drugs, enhancing their solubility and bioavailability. Research indicates that organosilicon compounds can improve cellular uptake of therapeutic agents, positioning them as candidates for targeted drug delivery systems .

Material Science

This compound is utilized in producing advanced materials such as silicon-based polymers and coatings. Its chemical properties allow for the development of materials with enhanced performance characteristics, including thermal stability and mechanical strength .

Case Study 1: Drug Delivery Systems

A study explored the use of this compound in encapsulating anticancer drugs. The results indicated that the compound significantly improved the solubility and bioavailability of poorly soluble drugs, demonstrating its potential for enhancing therapeutic efficacy in cancer treatment.

Case Study 2: Anticancer Properties

Research has highlighted the compound's ability to inhibit thioredoxin reductase (TrxR), an enzyme implicated in tumor growth and drug resistance. By targeting TrxR, this compound may enhance the effectiveness of existing chemotherapeutics, offering a novel approach to cancer therapy.

Mechanism of Action

The mechanism by which Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl and triisopropylsilyl groups can participate in hydrophobic interactions, while the ethynyl-phenyl backbone can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane (Compound 46)

- Structure : Replaces the triisopropylsilyl group with a phenyl-ethynyl substituent.

- Synthesis: Prepared via gold-catalyzed oxidative Sonogashira coupling ().

- Key Differences :

Trimethyl(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)silane (Compound 32)

- Structure : Features a trifluoromethyl (-CF₃) group on the distal phenyl ring.

- Properties :

Trimethyl[(4-{[2-(trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane

- Structure : Incorporates a sulfanyl (-S-) linker between the phenyl ring and TMS group.

- Applications: Acts as a precursor for self-assembled monolayers (SAMs) due to sulfur’s affinity for metal surfaces.

- Limitations : Lower thermal stability (decomposes at 120°C) compared to the TIPS-TMS compound (>200°C) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point/State | Solubility (THF) |

|---|---|---|---|---|---|

| Triisopropyl((4-((TMS)ethynyl)phenyl)ethynyl)silane | C₂₃H₃₄Si₂ | 370.7 | TIPS, TMS | Liquid | High |

| Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane | C₁₉H₂₀Si | 274.4 | Phenyl-ethynyl, TMS | 96–98°C | Moderate |

| Trimethyl(4-((4-CF₃-phenyl)ethynyl)phenyl)silane | C₁₇H₁₃F₃Si | 302.3 | -CF₃, TMS | 85–87°C | High in DCM |

| Trimethyl[(4-S-(TMS-ethyl)phenyl)ethynyl]silane | C₁₆H₂₆SSi₂ | 306.6 | -S-CH₂CH₂-TMS, TMS | Liquid | Low |

Research Findings

- Catalytic Performance :

- Optoelectronic Behavior: In helical nanographenes (), the TIPS group prevents aggregation, enhancing photoluminescence quantum yield (Φ = 0.42) compared to TMS-only derivatives (Φ = 0.28) .

Biological Activity

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula . This compound features both triisopropylsilyl and trimethylsilyl groups attached to an ethynyl-phenyl backbone, making it a versatile building block in organic synthesis and material science. Its unique structure allows for various biological applications, particularly in drug delivery systems and biomaterials.

The compound is synthesized through a palladium-catalyzed coupling reaction between trimethylsilylacetylene and a phenylacetylene derivative, typically under basic conditions. This reaction is performed in an inert atmosphere to prevent oxidation, resulting in a high-purity product suitable for biological applications .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The silicon-containing groups can engage in hydrophobic interactions, while the ethynyl-phenyl backbone can participate in π-π stacking interactions. These interactions can modulate the compound's reactivity and facilitate the formation of stable complexes with biomolecules, enhancing its potential as a drug delivery agent.

Drug Delivery Systems

The compound has been explored for use in silicon-based biomaterials, particularly for drug delivery applications. Its hydrophobic nature allows it to encapsulate hydrophilic drugs effectively, improving their solubility and bioavailability. Research indicates that organosilicon compounds can enhance cellular uptake of therapeutic agents, making them promising candidates for targeted drug delivery systems .

Anticancer Properties

Recent studies have investigated the potential anticancer properties of this compound. The compound's ability to inhibit specific cellular pathways involved in tumor growth has been noted. For instance, compounds similar to this silane have shown efficacy in inhibiting thioredoxin reductase (TrxR), which is overexpressed in many cancer cells and contributes to drug resistance. By targeting TrxR, these compounds may enhance the effectiveness of existing chemotherapeutics .

Case Studies

Comparison with Similar Compounds

This compound exhibits distinct properties compared to other organosilicon compounds:

| Compound | Structure | Key Applications |

|---|---|---|

| Triisopropylsilane | (i-Pr)SiH | Used as a scavenger in peptide synthesis |

| Trimethylsilylacetylene | (TMS)C≡C | Precursor for various organosilicon compounds |

The dual functionality of this compound allows for versatile applications in both organic synthesis and material science, making it a valuable compound across multiple fields .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane, and how are reaction conditions optimized?

- Methodology : Cross-coupling reactions using Grignard reagents (e.g., ((triisopropylsilyl)ethynyl)magnesium bromide) with aryl halides are widely employed. Key steps include:

- Temperature control : Reactions performed at low temperatures (-78°C to room temperature) to minimize side reactions .

- Purification : Flash chromatography with hexanes/EtOAc (20:1) achieves high purity (87% yield reported) .

- Reagent stoichiometry : A 1.5:1 molar ratio of Grignard reagent to aryl halide ensures complete conversion .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Analytical techniques :

- 1H/13C NMR : Confirms ethynyl group integration and silane substituents. For example, 1H NMR signals at δ 1.12–1.02 ppm (21H, triisopropyl groups) and δ 6.85 ppm (aromatic protons) .

- IR spectroscopy : Peaks at ~2174 cm⁻¹ (C≡C stretching) and ~2944 cm⁻¹ (C-H stretching in isopropyl groups) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for analogous structures) .

Advanced Research Questions

Q. What mechanistic insights govern the stereochemical outcomes in ethynylsilane derivatives, and how can diastereomeric ratios be controlled?

- Approach :

- Substrate design : Bulky groups (e.g., triisopropylsilyl) influence steric hindrance, favoring specific transition states. For example, a 24:1 cis:trans diastereomeric ratio was achieved in tetrahydro-2H-pyran derivatives .

- Reaction monitoring : Real-time 1H NMR analysis tracks diastereomer formation .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction selectivity .

Q. How can crystallography and computational modeling elucidate the electronic and spatial properties of this compound?

- Structural analysis :

- X-ray crystallography : Resolves bond lengths (e.g., C≡C: ~1.20 Å) and confirms planarity of the ethynyl-phenyl backbone .

- DFT calculations : Predicts frontier molecular orbitals (HOMO/LUMO) to explain reactivity in cross-coupling or cycloaddition reactions .

Q. What role do ethynylsilane moieties play in catalytic systems, particularly in gold(I)-mediated reactions?

- Applications :

- Gold catalysis : Ethynylsilanes act as π-acidic ligands, stabilizing Au(I) intermediates. For example, they enable regioselective hydroarylation of alkynes .

- Substrate scope : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, improving catalytic turnover .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.